molecular formula C15H17N5O4S B11048672 Ethyl 4-{[(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate

Ethyl 4-{[(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate

Cat. No.: B11048672
M. Wt: 363.4 g/mol
InChI Key: WRYRAJDSTZOHMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate is a fascinating compound with a complex structure. Let’s break it down:

    Chemical Formula: C₁₄H₁₄N₂O₄S

    Molecular Weight: 306.34 g/mol

This compound belongs to the imidazole family, which is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds. Imidazole exhibits both acidic and basic properties due to its amphoteric nature. It plays a crucial role in various natural products, including histidine, purine, histamine, and DNA-based structures.

Preparation Methods

Synthetic Routes:: Several synthetic routes lead to the formation of Ethyl 4-{[(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate. One common approach involves the condensation of 2-aminothiazole with ethyl 4-chloroacetoacetate, followed by amidation with carbamimidoyl chloride. The reaction proceeds as follows:

Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above serve as a foundation for large-scale manufacturing.

Chemical Reactions Analysis

Ethyl 4-{[(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, leading to the formation of different oxidation states.

    Reduction: Reduction processes may yield reduced derivatives.

    Substitution: Substitution reactions can occur at various positions on the molecule.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.

    Major Products: These reactions can yield diverse products, including derivatives with altered pharmacological properties.

Scientific Research Applications

Ethyl 4-{[(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate finds applications in various fields:

Mechanism of Action

The compound’s mechanism of action involves interactions with specific molecular targets and pathways. Further research is needed to elucidate these details fully.

Comparison with Similar Compounds

Ethyl 4-{[(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate stands out due to its unique structure. While there are related compounds, none precisely match its combination of functional groups and properties.

Properties

Molecular Formula

C15H17N5O4S

Molecular Weight

363.4 g/mol

IUPAC Name

ethyl 4-[[2-[2-(diaminomethylideneamino)-4-oxo-1,3-thiazol-5-yl]acetyl]amino]benzoate

InChI

InChI=1S/C15H17N5O4S/c1-2-24-13(23)8-3-5-9(6-4-8)18-11(21)7-10-12(22)19-15(25-10)20-14(16)17/h3-6,10H,2,7H2,1H3,(H,18,21)(H4,16,17,19,20,22)

InChI Key

WRYRAJDSTZOHMC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N=C(N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.